8,8,9-Trimethoxy-9-oxononanoate

CAS No.: 82259-18-5

Cat. No.: VC19320297

Molecular Formula: C12H21O6-

Molecular Weight: 261.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82259-18-5 |

|---|---|

| Molecular Formula | C12H21O6- |

| Molecular Weight | 261.29 g/mol |

| IUPAC Name | 8,8,9-trimethoxy-9-oxononanoate |

| Standard InChI | InChI=1S/C12H22O6/c1-16-11(15)12(17-2,18-3)9-7-5-4-6-8-10(13)14/h4-9H2,1-3H3,(H,13,14)/p-1 |

| Standard InChI Key | YDQDUGUAPYIVMU-UHFFFAOYSA-M |

| Canonical SMILES | COC(=O)C(CCCCCCC(=O)[O-])(OC)OC |

Introduction

Structural and Chemical Properties

Molecular Architecture

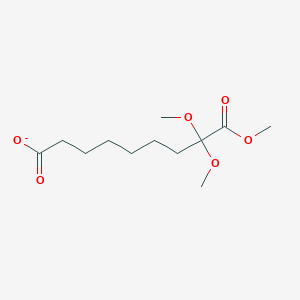

8,8,9-Trimethoxy-9-oxononanoate (C₁₂H₂₁O₆⁻) features a nine-carbon backbone with the following functional groups:

-

Methoxy groups (-OCH₃) at carbons 8 and 8 (geminal substitution) and 9.

-

Ketone group (=O) at carbon 9.

-

Carboxylate group (-COO⁻) at the terminal carbon.

This arrangement creates a sterically crowded environment at carbons 8 and 9, which may influence reactivity and intermolecular interactions. The geminal methoxy groups at carbon 8 are rare in naturally occurring compounds, suggesting synthetic origins.

Table 1: Hypothesized Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₁O₆⁻ |

| Molecular Weight | 261.29 g/mol |

| Solubility | Likely polar aprotic solvents (e.g., DMSO, acetone) |

| Melting Point | Not empirically determined |

| Stability | Susceptible to hydrolysis under acidic/basic conditions |

Synthetic Pathways

Proposed Methodologies

Given the absence of documented syntheses for 8,8,9-trimethoxy-9-oxononanoate, plausible routes can be inferred from related esters:

Stepwise Esterification and Oxidation

-

Methylation of Nonanoic Acid Derivatives:

-

Selective methylation at carbons 8 and 9 using methyl iodide (CH₃I) under basic conditions.

-

Protection of the ketone group during methylation to prevent side reactions.

-

-

Oxidation of Secondary Alcohol:

-

Conversion of a hydroxyl group at carbon 9 to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

-

Challenges in Synthesis

-

Steric Hindrance: Geminal methoxy groups at carbon 8 may impede reaction kinetics.

-

Regioselectivity: Ensuring precise functionalization at carbons 8 and 9 requires advanced directing groups or catalysts.

Comparative Analysis with Analogous Compounds

Table 2: Functional Comparison with Nonanoate Derivatives

| Compound | Key Features | Known Applications |

|---|---|---|

| 8,8,9-Trimethoxy-9-oxononanoate | Geminal methoxy, ketone, carboxylate | Hypothesized catalytic roles |

| 9-Ethoxy-9-oxononanoate | Ethoxy, ketone, carboxylate | Lipid metabolism studies |

| Azelaic Acid Monoethyl Ester | Shorter chain, mono-ester | Dermatological treatments |

The geminal methoxy groups in 8,8,9-trimethoxy-9-oxononanoate distinguish it from analogs, potentially enabling unique reactivity in sterically demanding environments.

Industrial and Pharmacological Prospects

Material Science

-

Polymer Modification: Methoxy groups could enhance solubility in polymer matrices, aiding in the development of specialty coatings.

-

Coordination Chemistry: As a chelating agent for metal ions in industrial catalysis.

Drug Development

-

Prodrug Potential: The carboxylate group may facilitate cellular uptake, with the methoxy groups serving as metabolic stability enhancers.

Challenges and Future Directions

Knowledge Gaps

-

Synthetic Feasibility: Empirical validation of proposed synthetic routes is critical.

-

Toxicological Profile: No data exist on acute or chronic toxicity.

Research Priorities

-

Synthesis Optimization: Develop catalysts to overcome steric challenges.

-

Biological Screening: Collaborate with pharmacologists to assess bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume